7-iodo-2,3-dihydro-1H-isoindol-1-one
Overview
Description
7-iodo-2,3-dihydro-1H-isoindol-1-one is a useful research compound. Its molecular formula is C8H6INO and its molecular weight is 259.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 7-Iodoisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein that plays a crucial role in cell cycle regulation and transcription . It is a promising target in the discovery of anti-breast cancer drugs .
Mode of Action
7-Iodoisoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions . The active amino acid residues of CDK7, such as LYS139 and LYS41, contribute majorly to the binding interactions with 7-Iodoisoindolin-1-one . This interaction influences the anti-cancer activity of the compound .
Biochemical Pathways
The interaction of 7-Iodoisoindolin-1-one with CDK7 affects the cell cycle, a biochemical pathway that controls cell proliferation . By inhibiting CDK7, 7-Iodoisoindolin-1-one can disrupt the cell cycle, potentially leading to the death of cancer cells .
Pharmacokinetics
The pharmacokinetics of 7-Iodoisoindolin-1-one, including its absorption, distribution, metabolism, and excretion (ADME) properties, influence its bioavailability . The compound exhibits superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .
Result of Action
The result of 7-Iodoisoindolin-1-one’s action is its potential anti-cancer activity . By inhibiting CDK7, it disrupts the cell cycle, which can lead to the death of cancer cells . This makes 7-Iodoisoindolin-1-one a good candidate for anti-cancer action .
Properties
IUPAC Name |
7-iodo-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKGKJNTMJUXMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)I)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677263 | |
Record name | 7-Iodo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866766-96-3 | |
Record name | 7-Iodo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-iodo-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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